molecular formula C12H16ClFN2 B12076739 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine

1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine

Katalognummer: B12076739
Molekulargewicht: 242.72 g/mol
InChI-Schlüssel: VYFQPYRYGNABJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine is a chemical compound with the molecular formula C12H16ClFN2 and a molecular weight of 242.72 g/mol . This compound features a piperidine ring substituted with a 2-chloro-5-fluorobenzyl group, making it a valuable building block in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in organic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cyclization: Catalysts like palladium or rhodium complexes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation can produce N-oxides .

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Chloro-3-fluorobenzyl)piperidin-3-amine
  • 1-(4-Fluorobenzyl)piperidin-4-amine
  • 1-(2-Chloro-5-fluorobenzyl)piperidin-4-amine

Uniqueness: 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the benzyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C12H16ClFN2

Molekulargewicht

242.72 g/mol

IUPAC-Name

1-[(2-chloro-5-fluorophenyl)methyl]piperidin-3-amine

InChI

InChI=1S/C12H16ClFN2/c13-12-4-3-10(14)6-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2

InChI-Schlüssel

VYFQPYRYGNABJO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.